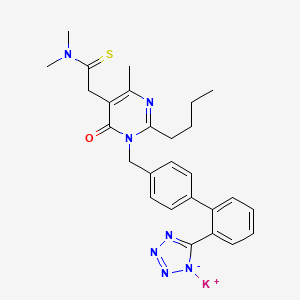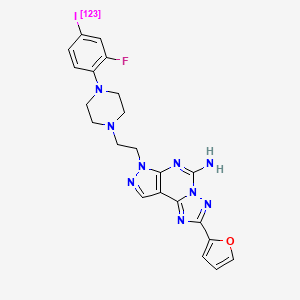
7-(2-(4-(2-Fluoro-4-(123I)iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo(4,3-E)(1,2,4)triazolo(1,5-C)pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-(4-(2-Fluoro-4-(123I)iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo(4,3-E)(1,2,4)triazolo(1,5-C)pyrimidin-5-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of fluorine, iodine, piperazine, furan, pyrazolo, triazolo, and pyrimidin moieties, making it a subject of study for its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(4-(2-Fluoro-4-(123I)iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo(4,3-E)(1,2,4)triazolo(1,5-C)pyrimidin-5-amine typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the furan-2-yl and pyrazolo-triazolo-pyrimidin core structures, followed by the introduction of the piperazine and fluoroiodophenyl groups. Reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
7-(2-(4-(2-Fluoro-4-(123I)iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo(4,3-E)(1,2,4)triazolo(1,5-C)pyrimidin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions may vary, but typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, the compound is investigated for its potential as a radiolabeled tracer due to the presence of the iodine-123 isotope. This makes it useful in imaging studies, such as positron emission tomography (PET) scans, to track biological processes in vivo.
Medicine
In medicine, the compound’s potential therapeutic applications are explored, particularly in the field of oncology. Its ability to target specific molecular pathways makes it a candidate for the development of targeted therapies for cancer treatment.
Industry
In the industrial sector, the compound’s unique properties may be leveraged for the development of new materials, such as polymers or coatings, with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of 7-(2-(4-(2-Fluoro-4-(123I)iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo(4,3-E)(1,2,4)triazolo(1,5-C)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo(4,3-E)(1,2,4)triazolo(1,5-C)pyrimidin-5-amine
- 7-(2-(4-(2-Iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo(4,3-E)(1,2,4)triazolo(1,5-C)pyrimidin-5-amine
Uniqueness
The uniqueness of 7-(2-(4-(2-Fluoro-4-(123I)iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo(4,3-E)(1,2,4)triazolo(1,5-C)pyrimidin-5-amine lies in its combination of fluorine and iodine isotopes, which imparts distinct chemical and biological properties. This dual labeling allows for versatile applications in both chemical synthesis and biomedical imaging, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
1628318-66-0 |
|---|---|
Molekularformel |
C22H21FIN9O |
Molekulargewicht |
569.4 g/mol |
IUPAC-Name |
10-[2-[4-(2-fluoro-4-(123I)iodanylphenyl)piperazin-1-yl]ethyl]-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine |
InChI |
InChI=1S/C22H21FIN9O/c23-16-12-14(24)3-4-17(16)31-8-5-30(6-9-31)7-10-32-20-15(13-26-32)21-27-19(18-2-1-11-34-18)29-33(21)22(25)28-20/h1-4,11-13H,5-10H2,(H2,25,28)/i24-4 |
InChI-Schlüssel |
JVFOCNGXDZHLFX-JNYMONNXSA-N |
Isomerische SMILES |
C1CN(CCN1CCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5)C6=C(C=C(C=C6)[123I])F |
Kanonische SMILES |
C1CN(CCN1CCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5)C6=C(C=C(C=C6)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


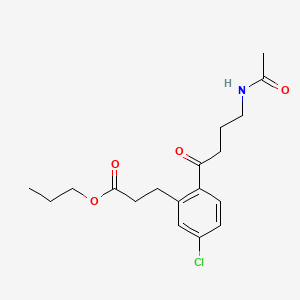
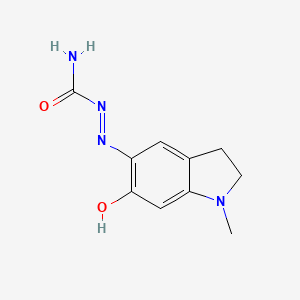

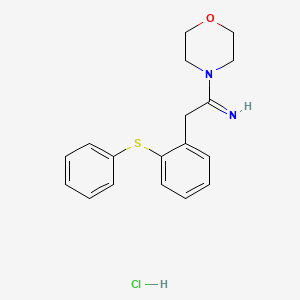

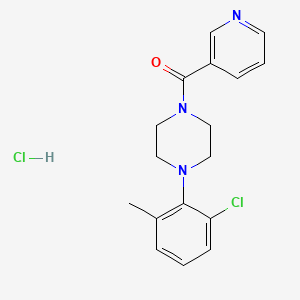



![9,10-Anthracenedione, 1,4-bis[(2-ethyl-6-methylphenyl)amino]-](/img/structure/B12751531.png)

